molecular formula C9H10N4O5 B7716164 4-Dimethylamino-3,5-dinitrobenzamide CAS No. 1092309-91-5

4-Dimethylamino-3,5-dinitrobenzamide

Cat. No.: B7716164
CAS No.: 1092309-91-5
M. Wt: 254.20 g/mol
InChI Key: YJHCUHVYLUESJS-UHFFFAOYSA-N
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Description

4-Dimethylamino-3,5-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a dimethylamino (-N(CH₃)₂) group at the para position and two nitro (-NO₂) groups at the meta positions. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via nitration and amidation reactions, as exemplified by the preparation of its acid chloride derivative (4-Dimethylamino-3,5-dinitrobenzoyl chloride) from 4-dimethylamino-3,5-dinitrobenzoic acid using thionyl chloride . Its molecular formula is C₉H₁₀N₄O₅, with a molecular weight of 278.21 g/mol .

Properties

IUPAC Name

4-(dimethylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O5/c1-11(2)8-6(12(15)16)3-5(9(10)14)4-7(8)13(17)18/h3-4H,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHCUHVYLUESJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-dimethylaminoaniline to produce 4-dimethylamino-3,5-dinitroaniline, which is then converted to the corresponding benzamide through an amide formation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and amide formation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-Dimethylamino-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.

    Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells . This interference disrupts the cell membrane, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-dimethylamino-3,5-dinitrobenzamide are influenced by its substituents. Below is a comparative analysis with structurally analogous benzamide derivatives:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Amino-3,5-dinitrobenzamide -NH₂ at C4, -NO₂ at C3/C5 C₇H₆N₄O₅ 226.15 Polymorphism studies; solid-state phase transitions
2-Hydroxy-3,5-dinitrobenzamide -OH at C2, -NO₂ at C3/C5 C₇H₅N₃O₆ 227.13 Anticancer activity in mammary carcinogenesis models
N-Methyl-3,5-dinitrobenzamide -N(CH₃) at C1, -NO₂ at C3/C5 C₈H₇N₃O₅ 225.16 π-π stacking studies for drug-receptor binding
2,4-Dichloro-3,5-dinitrobenzamide -Cl at C2/C4, -NO₂ at C3/C5 C₇H₃Cl₂N₃O₅ 296.03 Industrial research; high thermal stability
N-Alkylphenyl-3,5-dinitrobenzamide -N-alkylphenyl at C1, -NO₂ at C3/C5 Variable 250–350 Anti-tubercular activity (H37Rv strain)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group in this compound is electron-donating, enhancing resonance stabilization of the aromatic ring compared to electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs. This affects solubility and reactivity .
  • Biological Activity: The dimethylamino substituent may improve membrane permeability relative to polar groups like -OH or -NH₂. For example, 2-hydroxy-3,5-dinitrobenzamide showed chemopreventive effects in breast cancer models , while N-alkylphenyl analogs demonstrated anti-TB activity (MIC < 1 µg/mL) .

Pharmacological and Toxicological Profiles

  • Anticancer Activity: 2-Hydroxy-3,5-dinitrobenzamide (HDNB) reduced tumor burden in rats by 60% via apoptosis induction, while this compound’s efficacy in this context remains unexplored .
  • Anti-TB Activity: N-Alkylphenyl-3,5-dinitrobenzamide derivatives showed potent activity against Mycobacterium tuberculosis (MIC: 0.12–0.50 µg/mL), attributed to nitro group redox cycling.
  • Toxicity: 4-Amino-3,5-dinitrobenzamide showed moderate toxicity in Tetrahymena pyriformis assays (EC₅₀: 15 mg/L), while dimethylamino-substituted analogs may exhibit altered toxicity due to reduced metabolic activation of nitro groups .

Physicochemical Properties

Property This compound 2-Hydroxy-3,5-dinitrobenzamide 4-Amino-3,5-dinitrobenzamide
Melting Point Not reported 210–215°C 185°C (Form I), 192°C (Form II)
Solubility Low in water; soluble in DMSO Insoluble in water Low aqueous solubility
Stability Stable under inert conditions Photolabile due to -OH group Hygroscopic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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